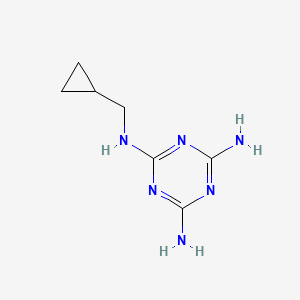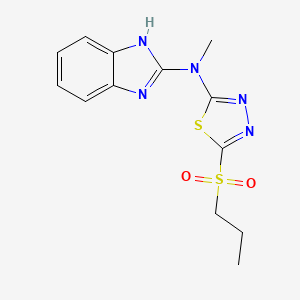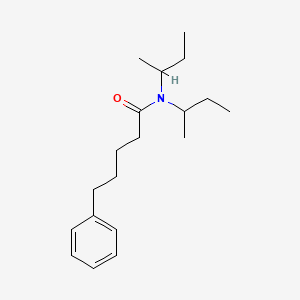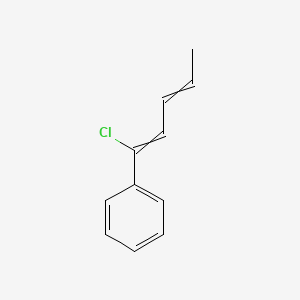![molecular formula C13H17N B14356860 2-(Bicyclo[2.2.1]heptan-2-yl)aniline CAS No. 92039-21-9](/img/structure/B14356860.png)
2-(Bicyclo[2.2.1]heptan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bicyclo[2.2.1]heptan-2-yl)aniline is an organic compound characterized by a bicyclic structure fused with an aniline group. This compound is notable for its unique structural features, which include a bicyclo[2.2.1]heptane framework, commonly known as norbornane, attached to an aniline moiety. The presence of the bicyclic structure imparts significant strain and rigidity to the molecule, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptane structure can be synthesized through the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydrogenation to yield norbornane.
Introduction of the Aniline Group: The norbornane derivative can be functionalized to introduce an amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation and subsequent functionalization steps. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Bicyclo[2.2.1]heptan-2-yl)aniline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bicyclic structure imparts unique steric and electronic properties, which can influence its binding affinity and reactivity with biological molecules. The aniline group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A saturated hydrocarbon with a similar bicyclic structure but lacking the aniline group.
Norbornene (Bicyclo[2.2.1]hept-2-ene): A bicyclic compound with a double bond, used as a monomer in polymer synthesis.
Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene): A bicyclic compound with two double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-yl)aniline is unique due to the presence of both the rigid bicyclic framework and the reactive aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
92039-21-9 |
|---|---|
Formule moléculaire |
C13H17N |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
2-(2-bicyclo[2.2.1]heptanyl)aniline |
InChI |
InChI=1S/C13H17N/c14-13-4-2-1-3-11(13)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,14H2 |
Clé InChI |
GIEFILMUNVELJU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC2C3=CC=CC=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)




![2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14356809.png)
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide](/img/structure/B14356810.png)

![1,1'-[(Difluoromethylene)disulfanediyl]bis(4-methylbenzene)](/img/structure/B14356831.png)


![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
